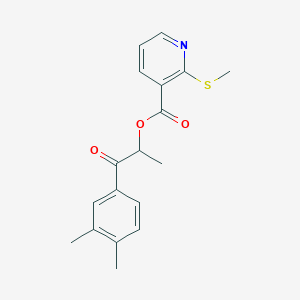
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate, also known as DMPO, is a chemical compound that has been widely used in scientific research for its unique properties. DMPO is a stable nitroxide radical that has been used as a spin trap for reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems.
作用機序
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate acts as a spin trap for free radicals and reactive species in biological systems. When this compound reacts with a free radical or reactive species, it forms a stable nitroxide radical that can be detected and quantified using EPR spectroscopy. This compound has a high affinity for ROS and RNS, making it a valuable tool for studying the role of these species in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties in vitro and in vivo. This compound has been shown to scavenge ROS and RNS and protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties and protect against inflammation-induced tissue damage. This compound has been shown to have neuroprotective effects and protect against neurodegenerative diseases.
実験室実験の利点と制限
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has several advantages for lab experiments, including its stability, high affinity for ROS and RNS, and ease of use in EPR spectroscopy. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited ability to penetrate cell membranes.
将来の方向性
There are several future directions for the use of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate in scientific research. One direction is the development of new spin traps that have higher affinity and selectivity for specific ROS and RNS. Another direction is the use of this compound in combination with other compounds to enhance its antioxidant and anti-inflammatory properties. Additionally, the use of this compound in animal models of disease could provide valuable insights into the role of ROS and RNS in disease pathogenesis.
合成法
The synthesis method of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate involves the reaction of 3,4-dimethylphenylacetonitrile with methyl 2-pyridyl sulfide in the presence of a base and a catalyst. The reaction produces this compound as a yellow solid with a purity of over 95%. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has been widely used in scientific research for its ability to trap free radicals and reactive species in biological systems. This compound is commonly used in electron paramagnetic resonance (EPR) spectroscopy to detect and quantify ROS and RNS in vitro and in vivo. This compound has been used to study the role of ROS and RNS in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been used to study the effects of antioxidants and other compounds on ROS and RNS levels in biological systems.
特性
IUPAC Name |
[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-11-7-8-14(10-12(11)2)16(20)13(3)22-18(21)15-6-5-9-19-17(15)23-4/h5-10,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUPAJILDUKZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)OC(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

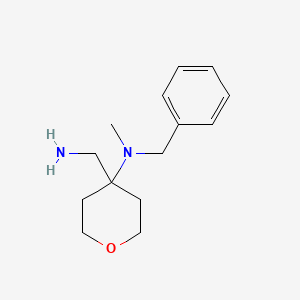
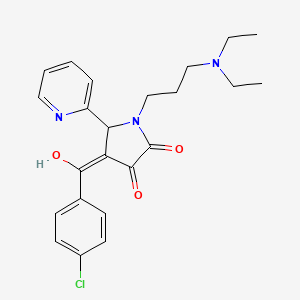
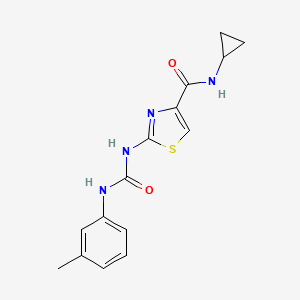
![(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2465830.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2465833.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)
![4-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2465835.png)
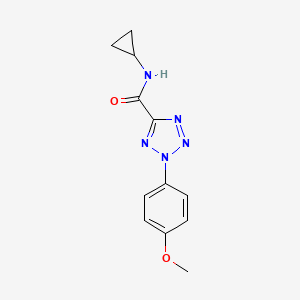

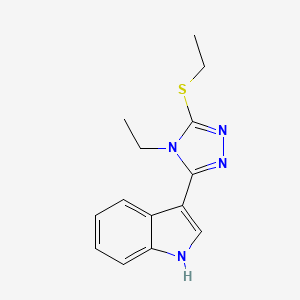
![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)
![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)
